molecular formula C21H33N3O4S B14776334 N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate

N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate

Cat. No.: B14776334
M. Wt: 423.6 g/mol
InChI Key: LGTGUPPUIQQLBP-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate is a complex organic compound with a unique structure that combines cyclohexyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate typically involves the reaction of cyclohexylamine with 2-nitrophenylsulfanylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-pressure reactors and advanced purification methods can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target molecules, leading to changes in their function. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylcyclohexanaminium (2S)-2-(1-benzyl-2-{[(2-methyl-2-propanyl)oxy]carbonyl}hydrazino)propanoate
  • N-cyclohexylcyclohexanaminium (2R)-3-(benzylsulfanyl)-2-{[(2-nitrophenyl)sulfanyl]amino}propanoate

Uniqueness

N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate is unique due to its specific combination of cyclohexyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H33N3O4S

Molecular Weight

423.6 g/mol

IUPAC Name

dicyclohexylazanium;2-[(2-nitrophenyl)sulfanylamino]propanoate

InChI

InChI=1S/C12H23N.C9H10N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h11-13H,1-10H2;2-6,10H,1H3,(H,12,13)

InChI Key

LGTGUPPUIQQLBP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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